
Sodium 2-chloropyridine-3-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-chloropyridine-3-sulfinate is a chemical compound with the molecular formula C5H3ClNNaO2S. It is a sodium salt derivative of 2-chloropyridine-3-sulfinic acid. This compound is primarily used in organic synthesis and serves as a versatile building block for various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-chloropyridine-3-sulfinate typically involves the sulfonation of 2-chloropyridine. One common method includes the reaction of 2-chloropyridine with sulfur dioxide and a suitable oxidizing agent, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and precise temperature regulation to optimize the reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-chloropyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it to sulfides.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 2-chloropyridine-3-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: It serves as a precursor for biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug molecules.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sodium 2-chloropyridine-3-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Additionally, it can undergo oxidation and reduction reactions, contributing to its versatility in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
- Sodium 3-chloropyridine-2-sulfinate
- Sodium 4-chloropyridine-2-sulfinate
- Sodium pyridine-3-sulfinate
Comparison: Sodium 2-chloropyridine-3-sulfinate is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it offers distinct advantages in certain synthetic applications, particularly in the formation of specific substituted pyridine derivatives .
Eigenschaften
Molekularformel |
C5H3ClNNaO2S |
|---|---|
Molekulargewicht |
199.59 g/mol |
IUPAC-Name |
sodium;2-chloropyridine-3-sulfinate |
InChI |
InChI=1S/C5H4ClNO2S.Na/c6-5-4(10(8)9)2-1-3-7-5;/h1-3H,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
TZYOAJJXNSWPJG-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(N=C1)Cl)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


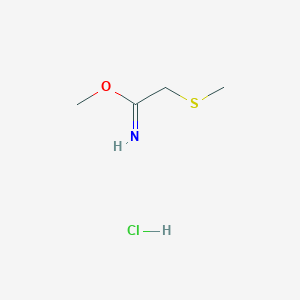
![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(4-(hydroxymethyl)phenyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B13114280.png)

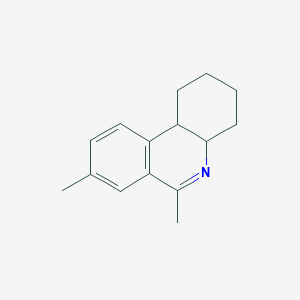
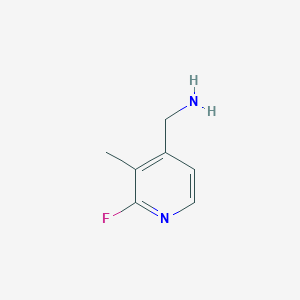
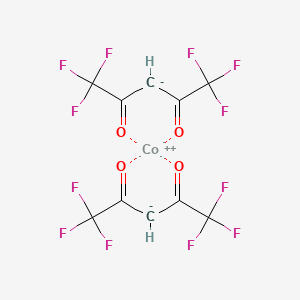
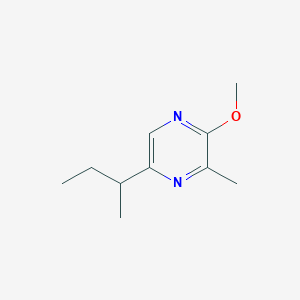
![2-[(3-Bromoprop-2-yn-1-yl)oxy]oxane](/img/structure/B13114322.png)

![5-Chloro-6-methylbenzo[c][1,2,5]oxadiazole](/img/structure/B13114338.png)

![[1,2,5]Thiadiazolo[3,4-d]pyrimidine](/img/structure/B13114353.png)


